6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride
Description
Properties
CAS No. |
2768326-25-4 |
|---|---|
Molecular Formula |
C7H5BrCl2N2 |
Molecular Weight |
267.93 g/mol |
IUPAC Name |
6-bromo-8-chloroimidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C7H4BrClN2.ClH/c8-5-3-6(9)7-10-1-2-11(7)4-5;/h1-4H;1H |
InChI Key |
GVKCIJFBCQHWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Cl)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Temperature | 25–50°C (cyclization) | +15% | |
| Solvent | Ethanol/water (4:1 v/v) | +20% | |
| Chlorinating Agent | Chloramine-T (1 equiv) | +30% | |
| Reaction Time | 5 minutes (chlorination) | +25% |
This method prioritizes atom economy, with the bromine and chlorine atoms introduced during cyclization and post-modification, respectively. The final hydrochloride salt forms via treatment with HCl gas in diethyl ether, achieving >99% purity after recrystallization.
Sequential Halogenation of Imidazo[1,2-a]Pyridine
Alternative routes halogenate preformed imidazo[1,2-a]pyridine. Bromination at the 6-position employs N-bromosuccinimide (NBS) in dichloromethane (0°C, 2 hours), followed by chlorination at the 8-position using sulfuryl chloride (SO₂Cl₂) under reflux (80°C, 12 hours). While this method offers modularity, competing side reactions at adjacent positions reduce yields to 55–60%.
Comparative Halogenation Efficiency:
| Halogenation Step | Reagent | Conditions | Yield | Purity |
|---|---|---|---|---|
| Bromination (C6) | NBS | DCM, 0°C, 2h | 78% | 95% |
| Chlorination (C8) | SO₂Cl₂ | Toluene, 80°C, 12h | 60% | 90% |
| Chlorination (C8) | Chloramine-T | Solvent-free, 25°C, 5m | 95% | 98% |
Notably, chloramine-T outperforms traditional chlorinating agents by minimizing byproducts and shortening reaction times.
Critical Analysis of Industrial Scalability
The cyclization-halogenation route (Method 1) is best suited for industrial production due to:
-
Solvent recyclability : Ethanol and water are easily recovered.
-
Regulatory compliance : Chloramine-T is safer than gaseous Cl₂ or SO₂Cl₂.
Challenges include controlling regioselectivity during chlorination, addressed via microwave-assisted synthesis (120°C, 10 minutes), which enhances 8-position specificity by 40%.
Recrystallization and Purity Optimization
Final purification uses ethyl acetate/n-hexane (1:1) or ethanol/water gradients to remove unreacted starting materials and dihalogenated byproducts. Crystallization kinetics studies show that slow cooling (0.5°C/min) increases crystal size by 30%, improving filtration efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H4BrClN2
- Molecular Weight : 231.48 g/mol
- CAS Number : 474708-88-8
- SMILES Representation : C1=CN2C=C(C=C(C2=N1)Cl)Br
The presence of halogen substituents (bromine and chlorine) enhances the reactivity of the compound, making it suitable for various organic transformations.
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- 6-Bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride is used as an intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the synthesis of olprinone, a selective phosphodiesterase III inhibitor used to treat heart failure and enhance respiratory function in asthmatic patients .
- Targeting Biological Pathways :
Organic Synthesis Applications
- Building Block for Heterocyclic Compounds :
- Synthetic Methodologies :
Data Table: Synthesis Conditions and Yields
| Reaction Type | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl2 | DMF, 120°C, 2h | 80 |
| N-arylation | Pd(OAc)2 | THF, 100°C | 75 |
| Cyclization | NaH | Reflux in DMF | 70 |
Case Studies
- Olprinone Synthesis :
- Agrochemical Development :
Mechanism of Action
The mechanism of action of 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride varies depending on its application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride and related compounds:
Biological Activity
6-Bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in treating various infectious diseases, including tuberculosis (TB). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and relevant research findings.
- Molecular Formula : C7H4BrClN2
- Molecular Weight : 231.48 g/mol
- CAS Number : 957187-27-8
- Solubility : Slightly soluble in water
Imidazo[1,2-a]pyridine derivatives, including this compound, have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb). The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways crucial for bacterial survival. The compound's structure facilitates binding to specific targets within the bacterial cells, leading to effective inhibition of growth.
Biological Activity Against Tuberculosis
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. The minimum inhibitory concentration (MIC) values for various derivatives have shown promising results:
| Compound | MIC (μM) | Target Strain |
|---|---|---|
| 6-Bromo-8-chloroimidazo[1,2-a]pyridine | 0.03 - 5.0 | Mtb H37Rv |
| Other Analogues | 0.07 - 0.14 | XDR Mtb |
These findings suggest that the compound exhibits a significant reduction in bacterial growth at low concentrations, indicating its potential as a therapeutic agent against resistant strains of TB .
Case Studies and Research Findings
- High Throughput Screening : In a study conducted by Abrahams et al., several imidazo[1,2-a]pyridine derivatives were screened for anti-TB activity. Among them, compounds showed MIC values ranging from 0.03 to 5.0 μM against Mtb H37Rv .
- Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of imidazo[1,2-a]pyridines to enhance their antibacterial properties. Modifications leading to increased lipophilicity and bulkiness have been correlated with improved potency against Mtb .
- In Vivo Efficacy : In animal models, compounds similar to 6-bromo-8-chloroimidazo[1,2-a]pyridine demonstrated significant reductions in bacterial load when administered at various doses (e.g., 90% reduction at doses as low as 0.4 mg/kg) .
Cytotoxicity and Safety Profile
The cytotoxicity of imidazo[1,2-a]pyridine derivatives has been evaluated using human cell lines such as VERO and HepG2. Most compounds exhibited low cytotoxicity with IC50 values greater than 10 μM, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-bromo-8-chloroimidazo[1,2-a]pyridine hydrochloride, and how can purity be ensured?
- A common method involves cyclization reactions using halogenated pyridine precursors. For example, analogous compounds like 6-bromoimidazo[1,2-a]pyridin-8-amine are synthesized by reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, followed by recrystallization (yield ~65%) . Purity is verified via HPLC, NMR (e.g., and ), and HRMS to confirm molecular weight consistency (e.g., deviations <0.02% in HRMS) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : and NMR in DMSO- or CDCl resolve aromatic protons and carbon environments, with characteristic shifts for imidazo[1,2-a]pyridine systems (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- X-ray Crystallography : Single-crystal studies reveal planar molecular geometries and hydrogen-bonding networks (e.g., N–H⋯N interactions with bond lengths ~2.8–3.0 Å) .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H] at 550.0816 vs. calculated 550.0978) .
Q. How can reaction conditions be optimized to improve synthesis yield?
- Variables include solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst/base selection (e.g., NaHCO vs. KCO). For example, increasing reaction time from 6 to 12 hours improved yields by ~15% in analogous imidazo[1,2-a]pyridine syntheses .
Advanced Research Questions
Q. How should researchers address discrepancies in spectral or crystallographic data?
- HRMS Deviations : Minor mass discrepancies (e.g., 550.0816 vs. 550.0978) may arise from isotopic impurities or ionization efficiency. Repeating experiments under controlled humidity/temperature reduces errors .
- Crystallographic Refinement : For asymmetric units with multiple independent molecules (e.g., three in the unit cell), use restraints on H-atom positions and validate via difference Fourier maps to address electron density anomalies .
Q. What biological targets are associated with this compound, and how can activity be validated?
- Imidazo[1,2-a]pyridine derivatives are known CDK2 inhibitors (IC values <1 μM in some cases) . Validate via kinase inhibition assays (e.g., ATP-competitive binding studies) and docking simulations to map interactions with CDK2’s active site .
Q. What challenges arise in analyzing hydrogen-bonding patterns in crystallography?
- Variations in N–H⋯N interactions (e.g., one vs. two acceptors per amino group) can complicate structural models. Use high-resolution data (e.g., 0.031 R-factor) and refine H-atom positions with isotropic displacement parameters to resolve ambiguities .
Methodological Guidance
- Synthesis Optimization : Use design-of-experiment (DoE) approaches to screen solvent/base combinations.
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare crystallographic results with DFT-calculated geometries .
- Biological Assays : Pair in vitro kinase assays with cellular viability tests (e.g., MTT assays) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
